Phenothiazine-10-carboxylic acid, (4-oxo-4,5-dihydrothiazol-2-yl)amide
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Overview
Description
Phenothiazine-10-carboxylic acid, (4-oxo-4,5-dihydrothiazol-2-yl)amide is a complex organic compound that belongs to the class of phenothiazines and thiazoles. This compound is characterized by the presence of a phenothiazine core linked to a thiazole ring through a carboxylic acid amide linkage. Phenothiazines are known for their diverse biological activities, including antipsychotic, antiemetic, and antihistaminic properties, while thiazoles are recognized for their wide range of medicinal and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenothiazine-10-carboxylic acid, (4-oxo-4,5-dihydrothiazol-2-yl)amide typically involves the following steps:
Formation of Phenothiazine-10-carboxylic Acid: This can be achieved through the oxidation of phenothiazine using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Synthesis of 4-oxo-4,5-dihydrothiazole: This intermediate can be synthesized by the reaction of thiosemicarbazide with α-haloketones under acidic conditions.
Coupling Reaction: The final step involves the coupling of phenothiazine-10-carboxylic acid with 4-oxo-4,5-dihydrothiazole in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the desired amide linkage
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Phenothiazine-10-carboxylic acid, (4-oxo-4,5-dihydrothiazol-2-yl)amide undergoes various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced to form dihydrothiazoles.
Substitution: Electrophilic substitution reactions can occur on the phenothiazine ring, particularly at the nitrogen atom
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or chlorinating agents like thionyl chloride
Major Products Formed
Oxidation: Phenothiazine sulfoxides or sulfones.
Reduction: Dihydrothiazoles.
Substitution: Halogenated phenothiazine derivatives
Scientific Research Applications
Phenothiazine-10-carboxylic acid, (4-oxo-4,5-dihydrothiazol-2-yl)amide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its potential antipsychotic and anti-inflammatory properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties .
Mechanism of Action
The mechanism of action of phenothiazine-10-carboxylic acid, (4-oxo-4,5-dihydrothiazol-2-yl)amide involves:
Molecular Targets: The compound interacts with various molecular targets, including dopamine receptors, serotonin receptors, and enzymes involved in oxidative stress.
Pathways Involved: It modulates neurotransmitter pathways, inhibits microbial growth by disrupting cell wall synthesis, and exhibits antioxidant properties by scavenging free radicals .
Comparison with Similar Compounds
Similar Compounds
Phenothiazine Derivatives: Chlorpromazine, Promethazine.
Thiazole Derivatives: Thiamine, Ritonavir.
Uniqueness
Phenothiazine-10-carboxylic acid, (4-oxo-4,5-dihydrothiazol-2-yl)amide is unique due to its combined structural features of phenothiazine and thiazole, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound in various fields of research .
Properties
Molecular Formula |
C16H11N3O2S2 |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
(NZ)-N-(4-oxo-1,3-thiazolidin-2-ylidene)phenothiazine-10-carboxamide |
InChI |
InChI=1S/C16H11N3O2S2/c20-14-9-22-15(17-14)18-16(21)19-10-5-1-3-7-12(10)23-13-8-4-2-6-11(13)19/h1-8H,9H2,(H,17,18,20,21) |
InChI Key |
BFBNDVZJZQCLFD-UHFFFAOYSA-N |
Isomeric SMILES |
C1C(=O)N/C(=N/C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)/S1 |
Canonical SMILES |
C1C(=O)NC(=NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)S1 |
Origin of Product |
United States |
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